2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine and thiadiazole groups
Preparation Methods
The synthesis of 2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common synthetic route starts with the preparation of 2-fluoro-4-nitrotoluene, which undergoes oxidation with potassium permanganate, followed by chlorination with thionyl chloride, amination with methylamine, and reduction with Pd/C hydrogenation . This multi-step process ensures the precise incorporation of functional groups necessary for the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Scientific Research Applications
2-fluoro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It acts as a reagent in the design and synthesis of novel derivatives with potential therapeutic properties, such as androgen receptor antagonists and kinase inhibitors.
Biology: The compound’s structure-activity relationship studies help in understanding its interaction with biological targets.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as androgen receptors and kinases. The fluorine atom and thiadiazole groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects . The pathways involved include inhibition of receptor signaling and interference with enzymatic activity.
Comparison with Similar Compounds
Similar compounds include other fluorinated benzamides and thiadiazole derivatives. For example:
4-amino-2-fluoro-N-methylbenzamide: This compound shares the fluorinated benzamide core but lacks the thiadiazole groups, making it less versatile in terms of reactivity and applications.
5-methyl-1,3,4-thiadiazole derivatives: These compounds have similar thiadiazole groups but differ in their substitution patterns, affecting their chemical properties and biological activities.
Properties
IUPAC Name |
2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNXFSRCPFCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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